(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one is a benzoxazinone derivative characterized by a 1,4-benzoxazine core substituted with a benzyloxy group at position 5 and an (R)-configured 2-azido-1-hydroxyethyl side chain at position 6. The benzoxazinone scaffold is a heterocyclic system widely explored in medicinal chemistry due to its structural versatility and bioactivity .
Properties
IUPAC Name |
8-[(1R)-2-azido-1-hydroxyethyl]-5-phenylmethoxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c18-21-19-8-13(22)12-6-7-14(16-17(12)25-10-15(23)20-16)24-9-11-4-2-1-3-5-11/h1-7,13,22H,8-10H2,(H,20,23)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALNDKTVMRSSKI-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2O1)C(CN=[N+]=[N-])O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC2=C(C=CC(=C2O1)[C@H](CN=[N+]=[N-])O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one, a compound with the CAS number 1179336-41-4, belongs to the class of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 9 (CDK9), which is implicated in various hematologic malignancies.
- Molecular Formula : C17H16N4O4
- Molar Mass : 340.33 g/mol
- Structural Characteristics : The compound features an azido group and a benzyloxy moiety, which are critical for its biological activity.
CDK9 Inhibition
Recent studies have highlighted the role of this compound as a selective inhibitor of CDK9. CDK9 is crucial for regulating transcriptional processes and is a target for cancer therapy due to its involvement in cell proliferation and survival.
- Mechanism of Action : The compound inhibits CDK9 activity, leading to reduced phosphorylation of RNA polymerase II at serine 2 (p-Ser2-RNAPII), which is vital for transcription elongation. This inhibition results in decreased expression of anti-apoptotic proteins such as Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells .
Antitumor Efficacy
In vivo studies using xenograft models have demonstrated that short-term treatment with this compound significantly reduces tumor growth in various hematological cancer types. The findings suggest that intermittent dosing regimens can achieve substantial antitumor effects without severe toxicity .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound indicates suitable properties for intravenous administration. Its rapid absorption and distribution may enhance its therapeutic potential against hematologic malignancies .
Chemical Reactions Analysis
Reduction of the Azide Group
The azide group (-N₃) undergoes selective reduction to form primary amines, a critical step in synthesizing bioactive molecules.
Example :
-
Reaction : Catalytic hydrogenation or borane-mediated reduction converts the azide to an amine.
-
Conditions :
-
Outcome :
This stereospecific reduction preserves the (R)-configuration, crucial for maintaining biological activity in downstream derivatives .
Functionalization of the Hydroxyl Group
The secondary alcohol moiety participates in oxidation or substitution reactions:
-
Oxidation :
-
Reagent : Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
-
Product : Ketone derivative, enhancing electrophilicity for nucleophilic attacks.
-
-
Substitution :
Benzyloxy Group Deprotection
The benzyl ether is cleaved under hydrogenolysis or acidic conditions:
-
Hydrogenolysis :
Oxazinone Ring Reactivity
The oxazinone core undergoes ring-opening or functionalization:
-
Acid-Catalyzed Hydrolysis :
-
Nucleophilic Attack :
Stereochemical Considerations
The (R)-configuration at the hydroxyethyl side chain is retained during reductions due to chiral induction by the oxazaborolidine catalyst . Computational studies suggest that steric hindrance from the benzyloxy group directs reagent approach, favoring retention of stereochemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoxazinone Derivatives
The structural uniqueness of the target compound lies in its substituent pattern. Below is a comparative analysis with key analogs:
Key Observations :
- Reactivity: The azide group enables click chemistry applications (e.g., Cu-catalyzed cycloaddition), a feature absent in acetyl or amino-substituted analogs .
- Bioactivity: Pyrimidine-substituted benzoxazinones (e.g., ) exhibit antimicrobial activity, while aminoethyl derivatives () may target adrenergic receptors due to their structural resemblance to catecholamines .
Physicochemical and Spectroscopic Properties
- Solubility : The benzyloxy group in the target compound reduces aqueous solubility compared to the 5-hydroxy analog (), which is more polar due to the hydroxyl group .
- Spectroscopic Data: IR: Azide stretches (~2100 cm⁻¹) distinguish the target compound from analogs with acetyl (1700–1650 cm⁻¹, C=O) or amino (3300 cm⁻¹, N-H) groups . 1H NMR: The chiral (R)-hydroxyethyl group in the target compound would show distinct splitting patterns compared to planar acetyl or pyrimidine substituents .
Q & A
(Basic) What are the established synthetic routes for (R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction efficiency be improved?
Methodological Answer:
The synthesis typically involves cyclization of substituted benzoxazinone precursors. A general approach includes:
Benzoxazinone Core Formation : Reacting 5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one with epoxide intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the hydroxyethyl side chain .
Stereoselective Azidation : Using NaN₃ or diazotransfer reagents to install the azido group while preserving the (R)-configuration.
Optimization Strategies :
- Catalysis : Employ phase-transfer catalysts to enhance azide incorporation.
- Temperature Control : Maintain reactions at 0–25°C to avoid azide decomposition.
- Purification : Use flash chromatography with ethyl acetate/hexane gradients to isolate the product .
(Advanced) How can stereochemical integrity of the (R)-configured hydroxyethyl side chain be ensured during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysts (e.g., lipases) to resolve racemic mixtures .
- Asymmetric Epoxidation : Apply Sharpless or Jacobsen epoxidation to generate enantiomerically pure intermediates.
- Analytical Validation : Confirm configuration via:
- Circular Dichroism (CD) : Compare optical rotation with known standards.
- X-ray Crystallography : Resolve crystal structures of intermediates .
(Basic) What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., benzyloxy protons at δ 4.8–5.2 ppm, azido signals near δ 3.5 ppm).
- 2D-COSY/HSQC : Resolve overlapping signals in the benzoxazinone core .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 385.13).
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
(Advanced) What strategies mitigate thermal instability of the azido group during synthesis and storage?
Methodological Answer:
- Low-Temperature Reactions : Conduct azide additions at ≤20°C to prevent exothermic decomposition.
- Light Protection : Store intermediates in amber vials under inert gas (N₂/Ar).
- Stabilizers : Add copper(I) iodide (1–2 mol%) to suppress unintended cycloadditions.
- Alternative Azide Sources : Use trimethylsilyl azide for safer handling .
(Basic) How should in vitro biological assays be designed to evaluate this compound’s activity?
Methodological Answer:
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM in triplicate.
- Control Groups : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., known kinase inhibitors).
- Assay Validation :
- Z’-factor : Ensure >0.5 for high-throughput screens.
- Time-Kinetics : Monitor activity at 0, 6, 12, and 24 hours .
(Advanced) How can computational modeling predict this compound’s interaction with target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., kinases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Analysis : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with activity using Hammett σ constants .
(Data Contradiction) How to resolve discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Source Verification : Confirm compound identity via CAS registry cross-referencing .
- Assay Conditions : Replicate experiments under standardized pH (7.4), temperature (37°C), and serum conditions.
- Meta-Analysis : Apply Cochran’s Q-test to identify outliers in published datasets .
(Advanced) What structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
- Isosteric Replacements : Substitute the benzyloxy group with trifluoromethoxy (improves CYP450 resistance).
- Prodrug Design : Mask the azido group as a phosphonate ester for controlled release.
- Deuterium Incorporation : Replace labile C-H bonds in the hydroxyethyl chain with C-D bonds .
(Basic) What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for azide-related steps (risk of HN₃ release).
- Spill Management : Neutralize azides with NaNO₂/ascorbic acid solutions .
(Advanced) How to investigate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to:
- Acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS/MS Analysis : Identify degradants (e.g., benzaldehyde from benzyloxy hydrolysis).
- Kinetic Modeling : Calculate half-lives using Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
